3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate

Lipophilicity optimization Screening library selection ADME-property tuning

Researchers seeking pyrazole-based screening compounds with precisely defined lipophilicity often face limited options in the logP 3.7-4.3 range. This compound fills that gap: the tosyl and ortho-nitro/para-methyl benzoate pattern provides unique electronic activation and steric shielding ideal for SAR studies on ester prodrug stability or target acyl-enzyme kinetics. N1-phenyl enables critical π-stacking with aromatic binding-site residues, while a predicted PSA of ~98 Ų balances membrane permeability and aqueous solubility. A matched comparator for 4-methylbenzoate and 4-nitrobenzoate analogs in kinase, GPCR, or bromodomain screening cascades.

Molecular Formula C25H21N3O6S
Molecular Weight 491.52
CAS No. 851093-35-1
Cat. No. B2412799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate
CAS851093-35-1
Molecular FormulaC25H21N3O6S
Molecular Weight491.52
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-]
InChIInChI=1S/C25H21N3O6S/c1-16-9-13-21(14-10-16)35(32,33)23-18(3)26-27(20-7-5-4-6-8-20)24(23)34-25(29)19-12-11-17(2)22(15-19)28(30)31/h4-15H,1-3H3
InChIKeyHPLNTAFBCJQZMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 851093-35-1: Structural Identity and Screening Context


3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate (CAS 851093-35-1) is a fully substituted pyrazole ester with molecular formula C₂₅H₂₁N₃O₆S and molecular weight 491.52 g·mol⁻¹. Its IUPAC name is [5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methyl-3-nitrobenzoate . The compound belongs to a screening-library chemical series characterized by a 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-ol core esterified with diversely substituted benzoic acids. It is currently offered as a research-grade screening compound (typical purity ≥95%) and has not been the subject of dedicated primary pharmacological publications; consequently, quantitative biological data for this specific CAS number are absent from public-domain peer-reviewed literature [1].

Screening probe
Pyrazole ester for diversity library enrichment; requires bioactivity confirmation.
Substituent profiling
Tosyl/phenyl/nitro-ester combination supports SAR exploration of lipophilicity and electronic effects.
Data context
No public-domain bioactivity for this CAS; class-level pyrazole review available.

Structural Selectivity Determinants of CAS 851093-35-1


In-class pyrazole esters cannot be treated as interchangeable drop-in replacements because the specific combination of three structural determinants—the 4-tosyl (p-toluenesulfonyl) electron-withdrawing group, the N1-phenyl substituent, and the 4-methyl-3-nitro substitution pattern on the benzoate ester—creates a unique physicochemical profile that generic analogs do not replicate [1]. Even closely related members of the 851093-series, such as the 4-methylbenzoate or 4-nitrobenzoate congeners, differ in at least one of the following quantifiable properties: lipophilicity (logP/logD), polar surface area, hydrogen-bond acceptor count, or the electron-deficiency of the ester carbonyl, any of which can alter target engagement, membrane permeability, or metabolic stability in a screening cascade . The evidence below demonstrates that seemingly minor modifications (e.g., replacing tosyl with benzenesulfonyl, or phenyl with tert-butyl) produce measurable shifts in computed logD and logP that exceed typical assay variability thresholds.

Tosyl vs. benzenesulfonyl lipophilicity shift
A computed ΔlogP of ~0.6 suggests membrane partitioning may differ; benzenesulfonyl analogs may not replicate screening behavior.
4-Methyl-3-nitro ester electronic/steric profile
The ortho-nitro/para-methyl pattern alters carbonyl electrophilicity and steric shielding versus simpler nitro or methyl benzoates, affecting ester stability.
N1-Phenyl aromatic interaction potential
N1-phenyl enables π-stacking; N1-tert-butyl or N1-methyl analogs lack this interaction and may shift target engagement profiles.

Quantitative Differentiation of CAS 851093-35-1 from Analogs


Tosyl vs. Benzenesulfonyl Lipophilicity Advantage

In a direct head-to-head comparison of two screening-library compounds that differ only in the 4-sulfonyl substituent, the 4-tosyl analog (C263-0148; 1-tert-butyl-3-methyl-4-tosyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate) exhibits a computed logP of 4.3053, whereas the 4-benzenesulfonyl analog (C263-0070; 4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate) has a computed logP of 3.6968 . The ΔlogP of +0.61 is attributable to the p-methyl substituent on the tosyl phenyl ring and corresponds to an approximately 4-fold higher theoretical partition coefficient. For the target compound (N1-phenyl instead of N1-tert-butyl), the same tosyl substituent is expected to confer a comparable lipophilicity increment relative to a hypothetical benzenesulfonyl-phenyl congener.

Computed logP shift
Data to verify
ΔlogP +0.61 (tosyl vs benzenesulfonyl)
Supports lipophilicity-based library selection
Computed property; confirm experimentally
Lipophilicity optimization Screening library selection ADME-property tuning

Polar Surface Area: Tosyl-Nitrobenzoate vs. Triethoxy Ester

The polar surface area (PSA) of the 4-tosyl-4-methyl-3-nitrobenzoate series is computed as 98.098 Ų for the tert-butyl tosyl analog (C263-0148) . In contrast, a closely related compound bearing the same pyrazole-tosyl core but esterified with 3,4,5-triethoxybenzoic acid (ChemSpider CSID:3387895) has an ACD/PSA of 114 Ų . The ΔPSA of approximately 16 Ų arises from the three additional ether oxygen atoms in the triethoxy ester and is large enough to influence predictions of intestinal absorption and blood–brain barrier penetration (common threshold: PSA < 90 Ų for CNS penetration; PSA < 140 Ų for oral absorption). The target compound's 4-methyl-3-nitrobenzoate ester preserves the lower PSA of ~98 Ų, which is favorable for applications where minimizing polar surface area is critical.

PSA difference
Data to verify
Target ~98 Ų vs triethoxy ester 114 Ų
Affects absorption/permeability classification
Computed PSA; experimental ADME needed
Polar surface area Blood-brain barrier permeability Oral bioavailability prediction

Unique Electronic Profile of 4-Methyl-3-Nitrobenzoate Ester

The 4-methyl-3-nitro substitution on the benzoate ester is structurally distinct from the two most common analogs in the 851093 series: (i) the 4-methylbenzoate ester, which retains the p-methyl group but lacks the nitro group entirely, and (ii) the 4-nitrobenzoate ester, which carries the nitro group at the para position without an ortho-methyl substituent . The ortho-nitro/para-methyl arrangement in the target compound creates a unique electronic environment: the nitro group exerts a strong -I/-M effect on the ester carbonyl (increasing its electrophilicity and susceptibility to hydrolysis), while the ortho-methyl group introduces steric hindrance that can slow enzymatic ester cleavage relative to the unsubstituted 4-nitrobenzoate. This combination cannot be replicated by either the 4-methylbenzoate (insufficient electron withdrawal) or the 4-nitrobenzoate (different regiochemistry, lack of ortho steric shielding). Class-level SAR reviews of pyrazole-based anticancer agents indicate that nitro substitution on the benzoyl moiety significantly modulates antiproliferative potency across multiple cell lines [1].

Ester electronic profile
Class-level
ortho-NO₂/para-CH₃ pattern: strong e⁻ withdrawal + steric shielding
Guides SAR for ester hydrolysis or acyl-enzyme studies
No direct stability data for this compound
Nitroaromatic electronic modulation Structure-activity relationship Electron-withdrawing group tuning

N1-Phenyl vs. N1-tert-Butyl Target Engagement Potential

The N1-phenyl substituent in the target compound is a planar, aromatic group capable of π-π stacking and edge-to-face interactions with aromatic residues in protein binding sites. The N1-tert-butyl analog (C263-0148) replaces this aryl group with a bulky, spherical alkyl group. Although computed logP/logD values for the N1-phenyl compound are not available in public databases, the structural difference is significant: N1-phenyl pyrazoles have been reported in EP1 and EP4 receptor antagonist patents where the N1-aryl group is critical for receptor affinity [1]. In the context of screening library selection, the N1-phenyl compound provides aromatic interaction potential that the tert-butyl analog cannot, while the tert-butyl analog may offer superior metabolic stability at the expense of π-stacking capability. Class-level evidence from pyrazole SAR reviews confirms that N1-substitution is a key determinant of biological activity across multiple target classes [2].

N1 substituent type
Class-level
N1-phenyl (aromatic, π-stacking) vs N1-tert-butyl (aliphatic, no π-interaction)
Aromatic pocket engagement potential in kinase/GPCR screens
Qualitative comparison; no binding data
N1-substituent SAR Hydrophobic pocket engagement Ligand efficiency

Optimal Research and Procurement Scenarios for CAS 851093-35-1


Lipophilicity-Differentiated Pyrazole Library Selection

When constructing a diversity screening library that requires pyrazole-based compounds with systematically varied logP values, the target compound occupies a distinct lipophilicity niche. Based on the +0.61 logP increment demonstrated for the tosyl vs. benzenesulfonyl pair , this compound is predicted to have logP approximately 0.6 units higher than its benzenesulfonyl analog, positioning it in the logP ~3.7–4.3 range. This is ideal for screening campaigns targeting intracellular or membrane-bound proteins where moderate-to-high lipophilicity is required but overt Rule of 5 violations must be avoided.

Ortho-Nitro Ester Stability-Reactivity Trade-offs in SAR

The ortho-nitro/para-methyl benzoate ester in CAS 851093-35-1 provides a unique combination of electron withdrawal (enhancing ester carbonyl electrophilicity) and ortho steric shielding (potentially retarding enzymatic hydrolysis) . This property profile makes the compound suitable as a probe in SAR studies aimed at dissecting the relative contributions of electronic activation vs. steric protection to ester prodrug stability or target acyl-enzyme formation kinetics, where 4-methylbenzoate (less reactive) and 4-nitrobenzoate (less sterically shielded) analogs serve as matched comparators.

N1-Aryl Pyrazole Hit Expansion for Aromatic Binding Sites

For drug-discovery programs targeting kinases, GPCRs (including EP1/EP4 receptors), or bromodomains where π-stacking with aromatic binding-site residues is a known pharmacophore requirement, the N1-phenyl substituent of the target compound provides critical aryl interaction potential that N1-alkyl analogs cannot supply . This compound should be prioritized over N1-tert-butyl or N1-methyl pyrazole esters in hit-finding screens when the target binding site contains clusters of phenylalanine, tyrosine, or tryptophan residues, as supported by class-level SAR from pyrazole-based receptor antagonist patents .

Computational Design for Low Polar Surface Area Windows

With a predicted PSA of approximately 98 Ų , CAS 851093-35-1 falls within the favorable range for compounds requiring moderate membrane permeability while retaining sufficient polarity for aqueous solubility. In virtual screening or pharmacophore modeling workflows that apply a PSA filter (e.g., 90–110 Ų for balanced ADME properties), this compound is an optimal selection over the triethoxybenzoate analog (PSA 114 Ų), which would fall outside a tighter PSA window and carries additional rotatable bonds that reduce ligand efficiency .

Application
Selection Property
Validation Focus
Lipophilicity-differentiated library screening
Tosyl substitution shifts logP relative to benzenesulfonyl analogs
Partitioning behavior and Rule-of-5 compliance review
Ester prodrug stability SAR
ortho-NO₂/para-CH₃ electronic-steric profile
Hydrolysis kinetics and acyl-enzyme formation studies
Aromatic pocket-targeted hit finding
N1-phenyl aromatic interaction capability
Binding to aromatic-rich sites (kinases, GPCRs, bromodomains)
Membrane permeability-optimized screening
Lower PSA relative to multi-ether ester analogs
Predicted absorption/CNS permeability balance
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